Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate
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Overview
Description
Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and an ester functional group. It is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Propan-2-yl Group: This step involves the alkylation of the piperidine ring using propan-2-yl halides under basic conditions.
Formation of the Ester Group: The ester group is introduced through esterification reactions involving carboxylic acids and alcohols in the presence of acid catalysts.
Final Coupling Reaction: The final step involves coupling the piperidine derivative with the appropriate acylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate
- Ethyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate
Uniqueness
Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with an ester functional group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-5-14(19)17-9-6-13(7-10-17)16(21)18(12(2)3)11-8-15(20)22-4/h5,12-13H,1,6-11H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSBCQCCNREUSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)OC)C(=O)C1CCN(CC1)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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